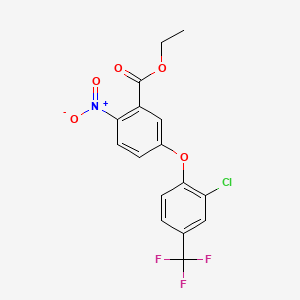

Ethyl acifluorfen

Description

Historical Context of Herbicide Discovery and Application

The history of herbicide discovery and application is closely linked to the need for efficient weed control in agriculture. Early methods of weed control were primarily manual or mechanical. The development of chemical herbicides gained significant momentum after World War II, driven by the desire to reduce labor costs and increase crop yields. no-tillfarmer.comawsjournal.org The introduction of compounds like 2,4-D in the 1940s marked a turning point, offering selective control of broadleaf weeds in grass crops and demonstrating the potential of chemical weed management. no-tillfarmer.comcaws.org.nzresearchgate.netscielo.br This era saw the discovery of numerous herbicide classes with different modes of action, fundamentally transforming agricultural practices. nih.gov The adoption of herbicides became a standard part of farming, significantly increasing the proportion of cropland treated for weed control. caws.org.nz

Role as a Diphenyl Ether Herbicide

Ethyl acifluorfen (B165780) belongs to the chemical class of diphenyl ether herbicides. grdc.com.aumdpi.com Diphenyl ether herbicides are characterized by a core diphenyl ether structure and are known for their activity against a range of weeds. mdpi.comfrontiersin.org The herbicidal action of diphenyl ethers, including acifluorfen, is primarily attributed to the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). smagrichem.comwikipedia.orgcambridge.orgnih.govcambridge.org This enzyme is crucial in the biosynthesis pathway of chlorophyll (B73375). wikipedia.orgontosight.ainih.gov Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic pigment. grdc.com.aucambridge.org In the presence of light, protoporphyrin IX generates reactive oxygen species, which cause lipid peroxidation and damage to cell membranes, ultimately leading to rapid cell death and the observed herbicidal effects like chlorosis and desiccation. grdc.com.ausmagrichem.comwikipedia.orgwikipedia.org

The first patent for a PPO-inhibiting herbicide, nitrofen, a diphenyl ether, was filed in the early 1960s. grdc.com.aucambridge.org Acifluorfen (as its sodium salt) was introduced later, in 1980, exhibiting improved properties, including a broader spectrum of weed control and better safety to certain crops like soybeans. wikipedia.org Ethyl acifluorfen is the ethyl ester of acifluorfen. epa.govnih.gov

Agricultural Significance and Target Crops

This compound, and its related compound acifluorfen-sodium, are utilized in agriculture for selective post-emergence control of certain broadleaf weeds and some grasses. smagrichem.comnih.govepa.govepa.gov Its agricultural significance lies in its ability to manage weed populations that can negatively impact crop yield and quality. Early applications to small, actively growing weeds typically result in more effective control. epa.govepa.gov

Key target crops for this compound and acifluorfen include soybeans, peanuts, rice, and strawberries. smagrichem.comnih.govepa.govepa.govepa.gov Research has explored its effectiveness in other crops as well, such as adzuki beans, although potential for crop injury exists depending on application rates and timing. scirp.org

The use of herbicides like acifluorfen has been shown to contribute to increased crop yields. For instance, in the past, herbicides accounted for a significant portion of the yield increase in soybeans. no-tillfarmer.com

Context within Post-Emergence Weed Management Strategies

This compound is primarily employed in post-emergence weed management strategies. caws.org.nzcore.ac.ukscielo.br Post-emergence herbicides are applied after the weeds have emerged from the soil and are actively growing. This contrasts with pre-emergence herbicides, which are applied before weed emergence to prevent germination or control seedlings shortly after they sprout. awsjournal.orgcaws.org.nz

The use of post-emergence herbicides like acifluorfen allows for targeted application based on the presence and identification of specific weed species. epa.gov This approach is a critical component of integrated weed management programs. In the early 1980s, acifluorfen was used for controlling specific broadleaf weeds such as Euphorbia heterophylla in soybeans. scielo.br

Data from the United States illustrates the historical use of acifluorfen in various crops, predominantly soybeans. The introduction of glyphosate-resistant crops in the mid-1990s led to a significant reduction in the use of other herbicides, including acifluorfen, in these crops. core.ac.ukresearchgate.net However, the evolution of glyphosate-resistant weeds has renewed interest in alternative herbicides, including PPO inhibitors like acifluorfen, for resistance management strategies. smagrichem.comcambridge.org

Research findings highlight the effectiveness of acifluorfen-sodium, sometimes in combination with other herbicides, for post-emergence weed control in crops like blackgram and chickpea, showing significant reductions in weed dry matter and increased crop yield compared to untreated checks. isprd.inisws.org.in

Here is a table summarizing some research findings on the effect of post-emergence herbicides, including acifluorfen-sodium, on weed dry matter and crop yield in blackgram:

| Treatment | Weed Dry Matter ( g/plant ) at 60 DAS | Weed Control Efficiency (%) at 60 DAS | Blackgram Yield ( kg/ha ) |

| Hand weeding (20 & 40 DAS) | Significantly Lower | Higher | Higher |

| Sodium Acifluorfen 16.5% + Clodinafop-propargyl (B133425) 8% (T4) | Significantly Lower | 61.5 | Increased |

| Imazethapyr 35% + Imazamox 35% WG (T1) | Significantly Lower | Higher | Increased |

| Weedy Check | Higher | Lower | Lower |

Note: This table is based on research findings and illustrates comparative effectiveness. Specific numerical values for weed dry matter and yield can vary depending on experimental conditions. isprd.in

Another study in chickpea also indicated that post-emergence application of sodium salt of acifluorfen in combination with clodinafop-propargyl was effective in minimizing total weed density and dry weight, leading to an increased yield compared to the weedy check. isws.org.in

| Treatment | Total Weed Density (plants/m²) at 60 DAS | Total Weed Dry Weight (g/m²) at 60 DAS | Chickpea Yield ( kg/ha ) |

| Sodium salt of acifluorfen 16.5% + clodinafop-propargyl 8% (200 g/ha) | Minimized | Minimized | Increased |

| Weedy check | Higher | Higher | Lower |

Note: This table is based on research findings and illustrates comparative effectiveness. Specific numerical values for weed density, dry weight, and yield can vary depending on experimental conditions. isws.org.in

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NO5/c1-2-25-15(22)11-8-10(4-5-13(11)21(23)24)26-14-6-3-9(7-12(14)17)16(18,19)20/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYLZOBDCIFSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058476 | |

| Record name | Acifluorfen, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77207-01-3 | |

| Record name | Acifluorfen-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77207-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acifluorfen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077207013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifluorfen, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACIFLUORFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C68Z54446 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Mode of Action

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Ethyl acifluorfen (B165780) is classified as a protoporphyrinogen oxidase (PPO) inhibitor herbicide. medchemexpress.compioneer.com This class of herbicides targets the PPO enzyme, which is crucial for the synthesis of tetrapyrroles, essential compounds like chlorophyll (B73375) and heme. frontiersin.orgchimia.ch

Specificity of PPO as a Target Enzyme

Protoporphyrinogen oxidase is a highly conserved enzyme found in various organisms, including plants, mammals, fungi, and bacteria. frontiersin.orgchimia.ch In plants, there are typically two isoforms of PPO: PPO1, located in plastids (chloroplasts), and PPO2, found in mitochondria. frontiersin.orgchimia.ch Both isoforms are considered targets for PPO-inhibiting herbicides like ethyl acifluorfen. frontiersin.org While both isoforms can be inhibited, research suggests that PPO2 may play a more significant role in the evolution of target-site resistance in weeds. frontiersin.org

Catalytic Role of PPO in Porphyrin Biosynthesis

PPO catalyzes the penultimate step in the common porphyrin biosynthesis pathway. chimia.chembopress.orgnih.gov This enzyme facilitates the six-electron oxidation of the colorless precursor protoporphyrinogen IX to the colored, fully conjugated macrocycle protoporphyrin IX. chimia.chembopress.orgnih.gov This reaction utilizes molecular oxygen as an electron acceptor. chimia.chembopress.org Protoporphyrin IX is a vital intermediate, serving as the last common precursor for the synthesis of both chlorophyll (in plastids) and heme (in mitochondria and plastids). frontiersin.orgembopress.org

The catalytic process involves the removal of six hydrogen atoms from protoporphyrinogen IX. chimia.ch This oxidation is a critical step that converts a non-aromatic molecule into an aromatic one, changing its properties significantly.

Molecular Interactions at the PPO Binding Site

PPO-inhibiting herbicides, including those of the diphenyl ether type like acifluorfen, are thought to act as competitive inhibitors by occupying the binding site of the natural substrate, protoporphyrinogen IX. nih.govpnas.org The active site of PPO is described as a hydrophobic cavity situated at the interface between the FAD-binding and substrate-binding domains of the enzyme. chimia.chresearchgate.net Specific amino acid residues within this cavity are crucial for the binding of both the substrate and inhibitors. chimia.ch

Structural studies of PPO in complex with inhibitors like acifluorfen have provided insights into these interactions. For instance, research indicates that acifluorfen can bind to residues such as Ile176 through hydrophobic interactions. nih.gov Other conserved residues, like arginine at position 98 (in mitochondrial PPO), have been proposed to interact ionically with the propionic acid group of the substrate's C ring and may form hydrogen bonds with the carboxyl group. chimia.chresearchgate.net Mutations in these key residues, such as the replacement of arginine 128 with glycine (B1666218), can reduce the binding affinity of inhibitors like acifluorfen by removing important hydrogen-bonding interactions, leading to herbicide resistance. frontiersin.orgasacim.org.arbioone.org

Consequential Biochemical Disruptions

Inhibition of PPO by this compound leads to a cascade of biochemical disruptions within the plant cell, primarily centered around the accumulation of a key metabolic intermediate and the subsequent generation of reactive oxygen species.

Accumulation of Protoporphyrin IX (Proto/PPIX)

When PPO is inhibited, the conversion of protoporphyrinogen IX to protoporphyrin IX is blocked. This leads to an accumulation of the substrate, protoporphyrinogen IX, within the plant cells. medchemexpress.compioneer.comfrontiersin.orgnih.gov While protoporphyrinogen IX itself is relatively stable, it can leak out of the plastids into other cellular compartments, such as the cytoplasm and mitochondria. chimia.chnih.govpnas.orgresearchgate.net In these locations, particularly in the presence of oxygen, protoporphyrinogen IX can be non-enzymatically oxidized to protoporphyrin IX. chimia.chembopress.orgnih.govpnas.org This non-enzymatic oxidation can be facilitated by peroxidases or auto-oxidation. nih.govpnas.org

Studies have shown a significant accumulation of protoporphyrinogen IX followed by the accumulation of protoporphyrin IX in plants treated with PPO-inhibiting herbicides like acifluorfen. jst.go.jp The level of protoporphyrin IX accumulation is often correlated with the degree of herbicide-induced damage. nih.govcambridge.org

| Herbicide | Plant Species | Observed Accumulation | Source |

| Acifluorfen | Cucumber | Accumulation of Protoporphyrin IX jst.go.jp | jst.go.jp |

| Pyraflufen-ethyl | Cucumber | Significant accumulation of Protoporphyrinogen IX prior to Protoporphyrin IX jst.go.jp | jst.go.jp |

| Pyraflufen-ethyl | Cleavers | Significant accumulation of Protoporphyrinogen IX jst.go.jp | jst.go.jp |

| UCC-C4243 | Barley | Protoporphyrin IX accumulation (> 75 times control) cambridge.org | cambridge.org |

Generation of Singlet Oxygen and Induction of Oxidative Stress

Protoporphyrin IX is a potent photosensitizer. chimia.chembopress.orgpnas.orgwikipedia.org In the presence of light, accumulated protoporphyrin IX absorbs light energy and transfers it to molecular oxygen, converting it to its highly reactive excited state, singlet oxygen (¹O₂). medchemexpress.compioneer.comfrontiersin.orgchimia.chembopress.orgpnas.orgmdpi.com

The generation of singlet oxygen initiates a chain reaction of oxidative damage within the plant cell. nih.gov Singlet oxygen is a powerful oxidant that reacts rapidly with various cellular components, including lipids, proteins, and pigments. mdpi.comnih.gov This leads to lipid peroxidation, the degradation of cell membranes, and ultimately, cell lysis and death. pioneer.comfrontiersin.orgembopress.orgwikipedia.org The phytotoxic symptoms observed after treatment with this compound, such as chlorosis, desiccation, and necrosis, are a direct consequence of this light-dependent oxidative damage. pioneer.comcambridge.orgwikipedia.org The toxicity of PPO inhibitors is significantly enhanced by sunlight due to this mechanism. cambridge.orgagrochemicalpesticides.com

The induction of oxidative stress by acifluorfen has been linked to changes in the levels of cellular antioxidants like glutathione (B108866) and ascorbate (B8700270). medchemexpress.comresearchgate.net Studies have shown that acifluorfen can decrease the levels of these antioxidants, further contributing to the oxidative damage. medchemexpress.comresearchgate.net

Membrane Peroxidation and Cellular Integrity Disruption

The accumulation of protoporphyrin IX, induced by this compound's inhibition of PPO, is central to the subsequent damage to plant cells. wikipedia.orgnih.gov Protoporphyrin IX acts as a potent photosensitizer in the presence of light and oxygen. wikipedia.org When exposed to light, accumulated protoporphyrin IX absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS), including singlet oxygen. wikipedia.orgnih.gov These highly reactive molecules initiate lipid peroxidation, a chain reaction that degrades the polyunsaturated fatty acids in cell membranes. wikipedia.orgnih.govincitehealth.com

Lipid peroxidation disrupts the structure and function of cellular membranes, including the plasma membrane and organelle membranes. nih.govincitehealth.comcreative-proteomics.com This damage compromises membrane integrity, leading to increased permeability and leakage of cellular contents. nih.govnih.govincitehealth.comcambridge.orgresearchgate.net The loss of membrane integrity and the resulting uncontrolled electrolyte leakage are key events in the phytotoxicity caused by this compound, ultimately leading to cell death. nih.govnih.govincitehealth.comcambridge.orgresearchgate.net The degree of ion leakage is often used as a quantitative measure of the phytotoxicity of peroxidizing herbicides like acifluorfen. nih.gov

Photosynthesis-Independent Phytotoxic Action

Although the phytotoxic action of this compound is largely light-dependent due to the photosensitizing nature of accumulated protoporphyrin IX, studies have indicated that its effect is not entirely dependent on photosynthesis. researchgate.netoup.combcpc.org The generation of ROS leading to lipid peroxidation can occur independently of the photosynthetic electron transport chain. nih.gov The primary requirement for the peroxidative action is the presence of light and oxygen, which interact with the accumulated protoporphyrin IX. wikipedia.orgnih.gov Research using photosynthetically incompetent plant tissues has shown that acifluorfen can still cause rapid depletion of antioxidants, further supporting a mechanism that does not solely rely on active photosynthesis. researchgate.netnih.gov

Physiological Manifestations in Plants

The biochemical effects of this compound at the cellular level translate into observable physiological manifestations in affected plants. These effects are significantly influenced by the presence of light and involve complex interactions with plant defense systems.

Physiological Manifestations in Plants

Light-Dependent Phytotoxicity Mechanisms

The phytotoxic activity of this compound is strongly light-dependent. agrochemicalpesticides.comcambridge.orgoup.com Light is required to activate the photosensitizer, protoporphyrin IX, which then triggers the production of ROS and subsequent membrane damage. wikipedia.orgnih.gov Studies using specific wavelengths of light have shown that the phytotoxic activity of acifluorfen-ethyl in cucumber cotyledons exhibits major peaks of activity at 550 and 650 nanometers and a minor peak at 450 nanometers. oup.com These wavelength effects suggest the involvement of specific photoreceptor pigments, potentially chlorophyll or related molecules, even though photosynthesis itself is not the primary target. oup.com Plants treated with this compound in the dark show significantly less sensitivity compared to those exposed to light. cambridge.org

Symptomology and Plant Responses

Visible symptoms of this compound application typically develop rapidly in susceptible plants, usually within one to three days after exposure to light. pioneer.com These symptoms are characteristic of contact herbicides that disrupt cell membranes. pioneer.comregulations.gov Initial symptoms often include chlorosis (yellowing), followed by desiccation and necrosis (browning and death) of the sprayed plant tissues. pioneer.comregulations.gov The damage is primarily confined to the areas of the plant that come into contact with the herbicide due to its limited translocation within the plant. agrochemicalpesticides.com In some tolerant plants, younger leaves may exhibit yellow or reddish spotting, referred to as 'bronzing', and temporary stunting can occur. pioneer.com Soil-applied this compound can cause rapid yellowing, necrosis, stunting, and death of susceptible germinating seedlings. pioneer.com

Interaction with Plant Antioxidant Systems and Heme Metabolism

Plants possess complex antioxidant systems to counteract the damaging effects of ROS. nih.govresearchgate.net However, the oxidative stress induced by this compound can overwhelm these defense mechanisms. nih.govnih.govresearchgate.net Research has shown that acifluorfen treatment can lead to a rapid depletion of endogenous antioxidants such as ascorbate and glutathione in sensitive plant species. nih.govresearchgate.net Coincident increases in their oxidized forms, dehydroascorbate and glutathione disulfide, may not always be observed. nih.govresearchgate.net

This compound's primary target, PPO, is involved in both chlorophyll and heme biosynthesis. nih.gov While the accumulation of protoporphyrin IX primarily impacts the chlorophyll branch of the pathway leading to photodynamic damage, there are also interactions with heme metabolism. Heme is essential for various cellular processes, including the activity of some enzymes involved in antioxidant defense. researchgate.netpnas.org Studies have investigated the effects of acifluorfen on heme metabolism, including the activity of enzymes like ferrochelatase (FeCh), which inserts iron into protoporphyrin IX to form heme, and heme oxygenase (HO). researchgate.net Overexpression of FeCh has been shown to potentially increase heme synthesis and confer protection against photodynamically induced oxidative stress caused by acifluorfen. researchgate.net Conversely, acifluorfen treatment has been observed to affect ALA synthesis, an early precursor in the tetrapyrrole pathway. oup.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 77207-01-3 |

| Acifluorfen | 44073 |

| Acifluorfen-sodium | 44072 |

| Protoporphyrinogen IX | 123918 |

| Protoporphyrin IX | 10281 |

| Heme | 176032 |

| Ascorbate | 54670067 |

| Glutathione | 124883 |

| Oxygen | 977 |

| Singlet oxygen | 57459761 |

Data Table: Effect of Acifluorfen on Antioxidant Levels

| Antioxidant | Effect in White Light (Cucumber Cotyledons) | Reference |

| Glutathione | Decreased by over 50% | nih.govresearchgate.net |

| Ascorbate | Decreased by over 50% | nih.govresearchgate.net |

Note: Data is based on studies using acifluorfen (acid or sodium salt), which is closely related to this compound and shares the same primary mode of action.

Data Table: Light Requirement for Acifluorfen Activity

| Herbicide | Light Condition | Sensitivity (Field Pennycress and Lentil) | Reference |

| Acifluorfen | Light | Susceptible | cambridge.org |

| Acifluorfen | Dark | 5 to 93 times less sensitive | cambridge.org |

| UCC-C4243 | Light | Susceptible | cambridge.org |

| UCC-C4243 | Dark | Killed all plants in the light, not affected in the dark at >10x rate | cambridge.org |

Note: Data is based on studies comparing acifluorfen (acid or methyl ester) and UCC-C4243, both PPO inhibitors.

Metabolism and Degradation Pathways

Plant Metabolism

Plant metabolism of ethyl acifluorfen (B165780), particularly in tolerant species, involves a series of enzymatic reactions aimed at detoxifying the compound. This often leads to the formation of less phytotoxic metabolites.

Detoxification Mechanisms in Tolerant Species

Tolerant plant species possess efficient mechanisms to rapidly metabolize acifluorfen, the acid form of ethyl acifluorfen, into non-phytotoxic substances guidetopharmacology.org. This rapid detoxification prevents the accumulation of the herbicidally active compound to lethal levels. A key detoxification pathway identified in soybean, a tolerant crop, involves conjugation with glutathione (B108866) wikipedia.org. Studies have shown that up to 95% of the acifluorfen absorbed by soybean plants can be conjugated to homoglutathione (B101260) by glutathione S-transferases (GSTs) within 24 hours of application wikipedia.org. Metabolic resistance in plants to herbicides, including diphenyl ethers, is often associated with enhanced activity of enzymes such as cytochrome P450 monooxygenases, glucosyl transferases (GTs), and glutathione S-transferases (GSTs) thegoodscentscompany.comnih.gov. Differential metabolism is recognized as a primary basis for the selectivity and tolerance observed in various crop plants to herbicides acs.org.

Ester Bond Cleavage and Nitro Group Reduction

This compound, being an ester, is subject to hydrolysis of its ethyl ester bond. While specific details on the ester cleavage of this compound in plants are not extensively detailed in the provided search results, studies on the related diphenyl ether herbicide lactofen (B128664) (an ethyl ester) demonstrate that degradation is initiated by the cleavage of the ester bond, yielding acifluorfen nih.govwikipedia.orgwikidata.orgfishersci.se. This suggests a similar initial step in the plant metabolism of this compound, converting it to the herbicidally active acid form, acifluorfen.

Further metabolism of acifluorfen involves the reduction of its nitro group. In plants like peanuts, metabolism of sodium acifluorfen is proposed to include the reduction and cleavage of the nitro group wikidata.org. In rice, one proposed metabolic pathway for sodium acifluorfen involves the reduction of the nitro group to form amino acifluorfen wikidata.org. This reduction is a significant detoxification step as the amino analog is generally less herbicidally active.

Identification of Primary and Secondary Metabolites

Plant metabolism of acifluorfen can be extensive, resulting in various primary and secondary metabolites wikidata.org. In rice commodities, acifluorfen and amino-acifluorfen have been identified as metabolites wikidata.org. Studies on the degradation of lactofen, which is metabolized to acifluorfen, have identified desethyl lactofen and acifluorfen as major metabolites fishersci.sethegoodscentscompany.com. The reduction of the nitro group of acifluorfen leads to the formation of aminoacifluorfen nih.govwikipedia.orgwikidata.org. Acetylated aminoacifluorfen can also be formed through the acetylation of the amino group nih.gov.

While primary metabolites are directly involved in essential plant functions, secondary metabolites play roles in defense mechanisms and interactions with the environment herts.ac.ukpic.intnih.govnih.gov. Herbicides can influence the levels and composition of these secondary metabolites nih.gov. In the context of herbicide metabolism, conjugation products with substances like glutathione or sugars are considered important for detoxification and can be viewed as secondary metabolites or derived from primary metabolic pathways wikipedia.orgherts.ac.uk. Unidentified polar metabolites have also been observed in plant tissues such as peanut hulls and vines treated with sodium acifluorfen, indicating complex metabolic pathways wikidata.org.

Metabolic Interconnections with Related Herbicides

This compound belongs to the diphenyl ether class of herbicides, which includes compounds like acifluorfen, lactofen, oxyfluorfen, fluoroglycofen-ethyl, and fomesafen (B1673529) wikipedia.orgnih.govnih.govwikipedia.orgwikidata.org. These herbicides often share similar metabolic transformation pathways, such as ester cleavage and nitro group reduction nih.govwikipedia.orgwikidata.orgfishersci.se. The metabolic fate of one diphenyl ether herbicide in a plant species can provide insights into the potential metabolism of others. For example, the detoxification of acifluorfen through glutathione conjugation in soybean is a mechanism relevant to the metabolism of other herbicides detoxified by GSTs wikipedia.orgnih.gov. Interactions with other herbicides, such as reduced control of Echinochloa crus-galli when acifluorfen was associated with fenoxaprop-P-ethyl, or reduced translocation of chlorimuron (B1205186) when combined with acifluorfen, highlight potential interconnections in metabolic processes or physiological responses wikipedia.org.

Environmental Degradation in Soil Systems

The degradation of this compound in soil is a critical process influencing its persistence and potential for environmental impact. Microbial activity is a primary driver of this degradation.

Microbial Degradation Kinetics and Pathways

Microbial degradation is the primary mechanism for the loss of acifluorfen in soil guidetopharmacology.org. Acifluorfen has been reported to have a half-life ranging from 14 to 60 days in soil guidetopharmacology.orgnih.gov. Studies on sodium acifluorfen (RH-6201) indicated that microbial metabolism is the major breakdown mechanism in soil agrochemical-pesticides.com. Under aerobic conditions, the half-life of sodium acifluorfen in silt loam soil was estimated to be 2 to 6 months agrochemical-pesticides.com. Anaerobic conditions can lead to faster degradation, with the half-life of the acid form being less than 10 days in both sandy loam and silt loam soils agrochemical-pesticides.com.

Research on the microbial degradation of the related herbicide lactofen in soil has shown that it follows first-order kinetics fishersci.sethegoodscentscompany.com. In control soil, the half-lives for lactofen, desethyl lactofen, and acifluorfen were approximately 1.99, 2.13, and 2.30 days, respectively thegoodscentscompany.com. Soil properties, such as salinity, can impact microbial activity and consequently affect degradation rates. Increased soil salinity has been shown to reduce the degradation rates of lactofen and its metabolites, leading to higher residue levels thegoodscentscompany.com.

Microbial degradation pathways for diphenyl ether herbicides often involve key transformations. For instance, the degradation of lactofen by Bacillus sp. Za involves the hydrolysis of the ester bond to yield acifluorfen, followed by the reduction of the nitro group to form aminoacifluorfen wikipedia.orgwikidata.org. Another strain, Brevundimonas sp. LY-2, also degrades lactofen via ester bond cleavage catalyzed by esterase wikidata.org. Sphingomonas wittichii degrades nitrodiphenyl ethers through initial nitro group reduction and N-acetylation, followed by cleavage of the ether bond wikidata.org. These findings suggest that microbial communities in soil employ diverse enzymatic strategies to break down this compound and its transformation products.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 77207-01-3 (CAS, CID not found) nih.gov |

| Acifluorfen | 44073 wikipedia.orgwikidata.orgherts.ac.ukuni.lu |

| Acifluorfen-sodium | 44072 nih.govnih.gov |

| Aminoacifluorfen | Not found (Metabolite of Acifluorfen) |

| Desethyl lactofen | Not found (Metabolite of Lactofen) |

| Acetylated aminoacifluorfen | Not found (Metabolite of Aminoacifluorfen) |

| Lactofen | 62276 thegoodscentscompany.comacs.orgagrochemical-pesticides.comherts.ac.ukuni-frankfurt.de |

| Oxyfluorfen | 39327 wikipedia.orgnih.govthegoodscentscompany.comherts.ac.ukuni.lu |

| Fluoroglycofen-ethyl | 53672 wikidata.orgnih.govfishersci.pt |

| Fomesafen | 51556 pic.intherts.ac.ukwikidata.orgsigmaaldrich.comwikipedia.org |

| Nitrofen | 15787 nih.govherts.ac.ukuni.lu |

| Chlomethoxyfen | 36250 nih.govnih.govherts.ac.ukuni.lu |

| Homoglutathione | 440380 nih.govnih.govmetabolomicsworkbench.orguni-freiburg.de |

| Glutathione | 124886 guidetopharmacology.orgfishersci.senih.govresearchgate.netmetabolomicsworkbench.org |

Degradation Half-Lives in Soil

| Compound | Soil Type | Conditions | Half-life | Source |

| Acifluorfen | Soil | Overall | 14 to 60 days | guidetopharmacology.orgnih.gov |

| Sodium acifluorfen | Silt loam | Aerobic | 2 to 6 months | agrochemical-pesticides.com |

| Acifluorfen (acid) | Sandy loam | Anaerobic | < 10 days | agrochemical-pesticides.com |

| Acifluorfen (acid) | Silt loam | Anaerobic | < 10 days | agrochemical-pesticides.com |

| Lactofen | Control soil | Laboratory | 1.99 days | thegoodscentscompany.com |

| Desethyl lactofen | Control soil | Laboratory | 2.13 days | thegoodscentscompany.com |

| Acifluorfen | Control soil | Laboratory | 2.30 days | thegoodscentscompany.com |

| Lactofen | Salinized soil | Laboratory | 2.54 days | thegoodscentscompany.com |

| Desethyl lactofen | Salinized soil | Laboratory | 2.37 days | thegoodscentscompany.com |

| Acifluorfen | Salinized soil | Laboratory | 2.41 days | thegoodscentscompany.com |

Metabolite Formation in Lactofen Degradation by Bacillus sp. Za

| Compound | Initial Concentration | Degradation Time | Degradation Rate | Source |

| Lactofen | 50 mg/L | 4 days | 94.8% | wikipedia.org |

| Desethyl lactofen | - | - | Formed | wikipedia.orgwikidata.org |

| Acifluorfen | - | - | Formed | wikipedia.orgwikidata.org |

| Aminoacifluorfen | - | - | Formed | wikipedia.orgwikidata.org |

Influence of Environmental Factors on Degradation Rate

The rate of degradation of this compound is significantly influenced by environmental conditions. Factors such as temperature, moisture content, and pH play crucial roles in determining the speed and pathways of its breakdown mdpi.com. Microbial activity, which is highly dependent on warm and moist conditions, is a primary mechanism for the degradation of related compounds like acifluorfen in soil illinois.edu. Extreme pH conditions can affect microbial growth and alter the chemical form of diphenyl ether herbicides, indirectly impacting their degradation by microorganisms mdpi.com. Temperature affects degradation rates by controlling the reaction rate of microbial enzymes; both excessively high and low temperatures can impact these rates mdpi.com.

Aerobic and Anaerobic Transformation Profiles

The presence or absence of oxygen dictates different transformation profiles for this compound. Under aerobic conditions in soil, this compound undergoes degradation, with reported half-lives varying depending on soil type. For instance, the half-life in aerobic silt loam soil was approximately 18 days, while in sandy loam soil, it ranged from 31.7 to 38.3 days epa.gov. Studies on related compounds like acifluorfen indicate that under anaerobic conditions, degradation can be more rapid compared to aerobic environments nih.govepa.govepa.gov. For acifluorfen-sodium, an aerobic biodegradation half-life in water of 117 days suggests that biodegradation is not a primary fate process in water under aerobic conditions, whereas under anaerobic conditions, a half-life of 2.75 days has been reported nih.gov.

Environmental Degradation in Aquatic Systems

The fate of this compound in aquatic environments involves several degradation processes, including photodegradation and hydrolysis.

Photodegradation Mechanisms and Kinetics

Photodegradation is a significant breakdown mechanism for related compounds like acifluorfen in surface water exposed to sunlight illinois.eduepa.gov. Studies on acifluorfen in aqueous solutions have shown that photodegradation can proceed via several reaction pathways, including decarboxylation, dehalogenation, substitution of the chlorine group by hydroxyl or hydrogen groups, and cleavage of the ether linkage, leading to the formation of phenols researchgate.net. The solar light spectrum overlaps with the absorption band of acifluorfen in aqueous solution, indicating the potential for direct photodegradation under natural conditions researchgate.net. The rate of photodecomposition in aqueous solutions can follow first-order kinetics csbsju.edu. For acifluorfen, photolysis half-lives in water have been reported, with one source indicating a half-life of 2 hours nih.gov and another suggesting a range from 0.9 to 15 days epa.gov.

Aqueous Hydrolysis: pH Dependence and Product Formation

Aqueous hydrolysis of this compound is dependent on pH, with faster hydrolysis occurring at more alkaline pH values epa.govepa.govgoogle.com. Studies on this compound (referred to as RH-8817) demonstrated rapid hydrolysis at pH 10 with a half-life of 1.4 days at ambient temperature (22°C) epa.gov. At pH 7, slight hydrolysis occurred at 45°C with a half-life of 70 days, but no hydrolysis was observed at ambient temperature epa.gov. At pH 4, no hydrolysis of this compound occurred at either ambient temperature or 45°C epa.gov. When hydrolysis of this compound did occur, the only product formed was the corresponding acid, acifluorfen (RH-5781) epa.govepa.gov.

Here is a table summarizing the hydrolysis half-lives of this compound at different pH values:

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | Ambient | No hydrolysis | epa.gov |

| 4 | 45 | No hydrolysis | epa.gov |

| 7 | Ambient | No hydrolysis | epa.gov |

| 7 | 45 | 70 | epa.gov |

| 10 | Ambient (22) | 1.4 | epa.gov |

| 5 | 25 | 112 | epa.gov |

| 7 | 25 | 9.5 - 11.5 | epa.gov |

| 9 | 25 | 0.36 - 0.48 | epa.gov |

Note: Ambient temperature is approximately 22°C. The data from reference epa.gov refers to PPG-844, which is likely this compound based on the context of hydrolysis studies and product formation (NCTBA, which is acifluorfen).

Persistence Dynamics in Water Bodies

The persistence of this compound and its degradation products in water bodies is influenced by factors such as photodegradation, hydrolysis, and microbial activity. While this compound itself is subject to hydrolysis and photodegradation in water epa.gov, its primary degradation product, acifluorfen, can exhibit varying persistence. Acifluorfen has been described as moderately persistent herts.ac.uk. The aerobic biodegradation half-life of acifluorfen in water is estimated to be 117 days, while under anaerobic conditions, it is estimated to be 2.75 days nih.govregulations.gov. Photolytic degradation of acifluorfen in water can be relatively rapid, with half-lives ranging from 21.7 hours to 352 hours depending on pH and buffer systems, suggesting it may degrade rapidly in clear, shallow surface water bodies regulations.gov.

Characterization of Degradation Products

The degradation of this compound yields several products. The primary hydrolysis product of this compound is acifluorfen (the corresponding acid) epa.govepa.gov. Acifluorfen itself can undergo further degradation through various pathways, including photodegradation and microbial transformation.

Photodegradation of acifluorfen in aqueous solution can lead to products formed through decarboxylation, dehalogenation, substitution of the chlorine group, and cleavage of the ether linkage, resulting in phenols researchgate.net. Identified volatile photodegradation products of acifluorfen include 2-chloro-4-trifluoromethyl phenol (B47542) and 4-[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene epa.gov.

Under anaerobic conditions, acifluorfen can degrade to amino acifluorfen nih.govepa.gov. Amino acifluorfen appears to be persistent but less mobile than acifluorfen in non-sandy soils epa.gov. In some microbial degradation processes, acifluorfen can be further transformed. For example, in the degradation of lactofen (which degrades to acifluorfen), acifluorfen is hydrolyzed, the nitro group is reduced to an amino group forming aminoacifluorfen, and the amino group can be acetylated to form acetylated aminoacifluorfen nih.gov. Other potential degradation products identified in the degradation of a related compound (fluoroglycofen ethyl) by a Mycobacterium strain include 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyl, and 3-chloro-4-hydroxyl benzotrifluoride (B45747) nih.gov.

Here is a table listing some identified degradation products:

| Degradation Product | Originates From | Conditions/Process | Reference |

| Acifluorfen (RH-5781) | This compound | Hydrolysis | epa.govepa.gov |

| Amino acifluorfen | Acifluorfen | Anaerobic degradation, Microbial reduction | nih.govepa.govnih.gov |

| Acetylated aminoacifluorfen | Amino acifluorfen | Microbial acetylation | nih.gov |

| 2-chloro-4-trifluoromethyl phenol | Acifluorfen | Photodegradation | epa.gov |

| 4-[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene | Acifluorfen | Photodegradation | epa.gov |

| Products of decarboxylation, dehalogenation, substitution, ether cleavage | Acifluorfen | Photodegradation | researchgate.net |

| 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | Related compound (e.g., fluoroglycofen (B39748) ethyl) | Microbial degradation | nih.gov |

| 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyl | Related compound (e.g., fluoroglycofen ethyl) | Microbial degradation | nih.gov |

| 3-chloro-4-hydroxyl benzotrifluoride | Related compound (e.g., fluoroglycofen ethyl) | Microbial degradation | nih.gov |

Mechanisms of Herbicide Resistance

Target-Site Resistance (TSR)

TSR involves alterations to the herbicide's protein target, in this case, the PPO enzyme. These alterations reduce the herbicide's ability to bind and inhibit the enzyme, thereby diminishing its herbicidal effect researchgate.net.

Genetic Basis of PPO Target-Site Alterations

In plants, PPO is encoded by nuclear genes. There are typically two isoforms of PPO: PPO1, generally targeted to chloroplasts, and PPO2, primarily targeted to mitochondria, although in some species, PPO2 can be dual-targeted to both organelles nih.govcambridge.orgnih.govfrontiersin.orgcambridge.orggoogle.com. Both PPO1 and PPO2 are potential targets for PPO-inhibiting herbicides nih.govfrontiersin.org.

Resistance-conferring target-site mutations in weeds resistant to PPO inhibitors have been identified in both the PPX1 and PPX2 genes, which encode the PPO enzymes mdpi.comcambridge.orgresearchgate.net. However, mutations in the PPX2 gene are more frequently associated with target-site resistance to PPO inhibitors in weed species mdpi.comcambridge.orgfrontiersin.org. This may be due to the dual-targeting nature of the enzyme encoded by PPX2 in some species, meaning a single mutation can affect PPO activity in both chloroplasts and mitochondria nih.gov.

Specific Amino Acid Substitutions and Deletions in PPO Genes (PPX1, PPX2)

Target-site resistance to PPO inhibitors is often conferred by specific amino acid substitutions or deletions in the PPO enzyme mdpi.commdpi.com. A notable example is the substitution of an arginine residue at position 128 of the PPX2-encoded PPO mdpi.comcambridge.org. Several different substitutions at this position (e.g., Arg-128-Leu, Arg-128-Gly, Arg-128-Met) have been found to confer resistance in various weed species mdpi.comcambridge.orgresearchgate.netasacim.org.arcambridge.org.

Another significant target-site alteration is the deletion of a glycine (B1666218) residue at position 210 in the PPX2-encoded PPO mdpi.comnih.govcambridge.org. This deletion has been identified in Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth) and is known to confer resistance to PPO inhibitors mdpi.comnih.govcambridge.org. Unlike amino acid substitutions, this is a codon deletion resulting in the loss of an amino acid nih.gov.

While mutations in PPX2 are more common, an Ala-212-Thr substitution in the PPX1 protein has also been identified as conferring target-site resistance in Eleusine indica (goosegrass) mdpi.comcambridge.org.

The magnitude of resistance conferred by these target-site alterations can vary depending on the specific mutation and the herbicide cambridge.org. For instance, the Gly-399-Ala substitution and the ΔG210 deletion in PPX2 have been shown to confer broad cross-resistance with high resistance ratios for many PPO-inhibiting herbicides cambridge.org.

Table: Examples of PPO Target-Site Mutations Conferring Herbicide Resistance

| Gene | Amino Acid Alteration | Weed Species | Herbicide Class Affected | Source |

| PPX2 | Arg-128-Leu | Ambrosia artemisiifolia | PPO Inhibitors | mdpi.comcambridge.org |

| PPX2 | Arg-128-Gly | Amaranthus retroflexus | PPO Inhibitors | mdpi.comcambridge.org |

| PPX2 | Arg-128-Met | Amaranthus palmeri | PPO Inhibitors | mdpi.comresearchgate.net |

| PPX2 | Gly-210 Deletion (ΔG210) | Amaranthus tuberculatus, Amaranthus palmeri | PPO Inhibitors | mdpi.comnih.govcambridge.org |

| PPX2 | Gly-399-Ala | Amaranthus palmeri | PPO Inhibitors | mdpi.comresearchgate.net |

| PPX1 | Ala-212-Thr | Eleusine indica | PPO Inhibitors | mdpi.comcambridge.org |

Cross-Resistance to Other Herbicide Classes via Target-Site Mutations

While target-site resistance primarily confers resistance to herbicides within the same mode of action (i.e., other PPO inhibitors), the evolution of PPO resistance can sometimes be associated with resistance to herbicides with different mechanisms of action, leading to multiple resistance mdpi.comcambridge.org. This is typically due to the co-occurrence of distinct resistance mechanisms within the same weed population or individual plant, rather than a single PPO target-site mutation directly causing resistance to unrelated herbicide classes cambridge.orgfrontiersin.org. For example, populations of A. tuberculatus have been identified with target-site mutations for PPO inhibitors co-existing with resistance mechanisms to ALS (Acetolactate Synthase) and EPSPS (5-enolpyruvylshikimate-3-phosphate synthase) inhibitors cambridge.orgfrontiersin.org.

Non-Target-Site Resistance (NTSR)

NTSR mechanisms reduce the amount of active herbicide reaching the target site without altering the target protein itself researchgate.net. These mechanisms are often more complex and can confer resistance to herbicides from multiple chemical classes cambridge.orgresearchgate.netfrontiersin.org.

Enhanced Herbicide Metabolism: Role of Cytochrome P450 Monooxygenases (CYP450s)

Enhanced metabolism is a significant NTSR mechanism in weeds, where the plant breaks down the herbicide into less toxic forms mdpi.comresearchgate.net. Cytochrome P450 monooxygenases (CYP450s) are a diverse group of enzymes that play a major role in the detoxification of herbicides in plants mdpi.comresearchgate.netfrontiersin.org. These enzymes can catalyze various reactions, such as hydroxylation or demethylation, that alter the herbicide molecule, reducing its phytotoxicity researchgate.net.

Research has shown that enhanced metabolism mediated by CYP450s can confer resistance to PPO-inhibiting herbicides in weed species like Amaranthus palmeri nih.gov. In some cases, weed populations resistant to other herbicide classes due to enhanced CYP450 activity may also exhibit cross-resistance to PPO inhibitors mdpi.comcambridge.orgfrontiersin.org. This suggests that certain CYP450 enzymes can metabolize herbicides from different chemical groups frontiersin.org.

For example, a population of A. tuberculatus with metabolic resistance to HPPD (Hydroxyphenylpyruvate dioxygenase) inhibitors also showed resistance to carfentrazone-ethyl (B33137), another PPO inhibitor cambridge.org. Studies have indicated that overexpression of certain CYP450 genes is associated with NTSR in resistant weed populations frontiersin.org.

Enhanced Herbicide Metabolism: Role of Glutathione (B108866) S-Transferases (GSTs)

Glutathione S-Transferases (GSTs) are another family of enzymes involved in herbicide detoxification as part of Phase II metabolism mdpi.comresearchgate.netfrontiersin.org. GSTs catalyze the conjugation of glutathione to the herbicide molecule or its metabolites, making them more water-soluble and easier to sequester or degrade further researchgate.netfrontiersin.org.

Enhanced GST activity has been implicated in herbicide resistance in weeds, including resistance to some herbicide classes through enhanced metabolism mdpi.comfrontiersin.org. While CYP450s are often highlighted for their role in metabolizing a wide range of herbicides, including PPO inhibitors, GSTs can also contribute to the metabolic detoxification of herbicides, potentially including metabolites produced by CYP450 activity researchgate.netfrontiersin.org. The specific role of GSTs in conferring resistance to PPO inhibitors through enhanced metabolism is an area of ongoing research mdpi.com.

Altered Herbicide Uptake and Translocation

Altered herbicide uptake and translocation represent non-target site resistance (NTSR) mechanisms that reduce the amount of herbicide reaching its target site mdpi.comresearchgate.netnih.govnih.gov. This can involve reduced absorption of the herbicide into the plant, altered movement within the plant's vascular system, or changes in cellular transport processes mdpi.comnih.govnih.gov. While target-site resistance (TSR) often involves mutations in the herbicide's protein target, NTSR mechanisms like altered uptake and translocation lower the concentration of the active ingredient before it can effectively inhibit the target enzyme mdpi.comnih.gov.

Research indicates that altered uptake and translocation can play a significant role in resistance to various herbicides, although the molecular basis for these mechanisms in field-evolved resistant weeds can be elusive mdpi.comnih.gov. For instance, reduced translocation has been observed as a mechanism of antagonism between certain herbicides when applied in mixtures awsjournal.org. Environmental factors, such as elevated CO2 levels and increased temperature, can also influence herbicide translocation in weeds, potentially leading to reduced sensitivity nih.gov.

Herbicide Sequestration Mechanisms

Herbicide sequestration is another NTSR mechanism where the plant isolates the herbicide away from its site of action mdpi.comresearchgate.netnih.govnih.govusda.govfao.org. This can occur through compartmentalization within cellular organelles, such as vacuoles or cell walls, effectively immobilizing the herbicide and preventing it from reaching its target enzyme mdpi.comnih.govusda.gov. Sequestration has been proposed as a resistance mechanism for several herbicides mdpi.comfao.org.

For example, sequestration has been primarily suggested in cases of paraquat (B189505) resistance, where physiological studies indicated that resistant biotypes were able to render the herbicide inactive through a sequestration mechanism within leaf tissues, despite similar absorption rates as susceptible biotypes mdpi.comfao.org. This mechanism physically separates the herbicide from sensitive tissues or target sites fao.org.

Polygenic Nature of NTSR and Broad-Spectrum Resistance

Non-target site resistance (NTSR), particularly mechanisms like herbicide detoxification through enzymatic processes, is often governed by multiple genes (polygenic) researchgate.netnih.govmdpi.comscielo.brnih.gov. This polygenic nature distinguishes NTSR from many cases of target-site resistance (TSR), which are frequently conferred by single gene mutations (monogenic) researchgate.netmdpi.comnih.gov. The involvement of multiple genes in NTSR can lead to quantitative resistance, where the level of resistance is influenced by the combined effect of several genes researchgate.netnih.gov.

The polygenic nature of NTSR mechanisms allows them to confer resistance to herbicides with completely different modes of action, resulting in broad-spectrum resistance nih.govmdpi.comscielo.br. This poses a significant challenge to weed management because simply switching to a herbicide with a different mode of action may not be effective against weeds with polygenic NTSR scielo.br. The evolution of NTSR via mechanisms like enhanced metabolism can bestow resistance to multiple herbicides, potentially including those not yet commercially available mdpi.comscielo.brresearchgate.net. This broad-spectrum resistance, often linked to the activity of enzyme families such as cytochrome P450 monooxygenases and glutathione S-transferases, is a major threat in herbicide resistance researchgate.netnih.govresearchgate.netresearchgate.net.

Evolution and Management of Multiple Herbicide Resistance

The evolution of herbicide resistance, including multiple herbicide resistance (MHR), is a significant challenge in global agriculture, driven by selection pressure from the repetitive use of herbicides with the same mode of action scielo.br. MHR occurs when a weed biotype is resistant to two or more herbicides with different mechanisms of action fao.orgmdpi.com. This can result from the accumulation of different resistance mechanisms (both TSR and NTSR) within a single plant or population fao.orgnih.gov.

PPO inhibitors like ethyl acifluorfen (B165780) are important tools for managing weeds, including those resistant to other herbicide modes of action such as ALS, PSII, and EPSPS inhibitors bayer.usscielo.br. However, intensive use of PPO inhibitors can exert high selection pressure, leading to the evolution of PPO resistance and potentially MHR bayer.us. Resistance to PPO inhibitors has been confirmed in several weed species, including problematic ones like tall waterhemp and Palmer amaranth (B1665344) bayer.us. In some cases, MHR biotypes can survive applications of herbicides from multiple modes of action, making control extremely complex scielo.br.

Managing MHR requires integrated weed management strategies that go beyond relying on a single herbicide mode of action scielo.brmdpi.com. This includes diversifying weed control methods, such as using herbicide mixtures with different modes of action, rotating crops and herbicides, and incorporating non-chemical control practices awsjournal.orgscielo.br. Understanding the specific resistance mechanisms present in weed populations is crucial for designing effective management strategies usda.gov. While target-site mutations can confer cross-resistance to herbicides with similar mechanisms, metabolic resistance (a type of NTSR) can provide resistance across multiple modes of action usda.gov. Herbicide mixtures can potentially delay resistance evolution, both for monogenic (TSR) and polygenic (NTSR) resistance awsjournal.orgscielo.br. Monitoring for resistance and implementing diverse control tactics are essential to mitigate the further evolution and spread of MHR nih.govmdpi.com.

Environmental Fate and Ecotoxicological Research

Environmental Transport and Distribution Dynamics

Understanding how acifluorfen (B165780) moves and distributes within the environment is essential for predicting potential exposure pathways and risks. This involves examining its interaction with soil and water, including factors influencing its leaching potential and mobility.

Mechanisms and Factors Influencing Groundwater Leaching Potentialchem960.comuni.lu

The potential for a pesticide to leach to groundwater is influenced by a combination of its intrinsic properties and environmental conditions. Acifluorfen, as an acidic herbicide, ionizes in aqueous solutions, and its adsorption to soil colloids is affected by pH . Factors such as water solubility, soil organic carbon content (Koc), hydrolysis half-life, and microbial degradation rates play significant roles in determining leaching potential nih.gov.

Acifluorfen has been described as having a high potential for leaching to groundwater based on its chemical properties nih.gov. However, its potential for leaching and runoff can also be considered moderate to low depending on specific conditions epa.gov. Studies have shown negligible leaching of the parent compound below 3 inches in soil over a significant period under certain conditions nih.gov. Conversely, high leaching rates were observed in soil column studies under excessive water application, with a large percentage of residues found in the leachate nih.govuni.lu. The mobility of acifluorfen in soil can be very high, particularly under conditions indicative of spills, such as high application rates nih.gov. Aged soil residues of acifluorfen tend to leach less readily compared to fresh residues uni.lu. Modeling studies, such as those using ArcPRZM-3, have been employed to develop relative leaching potential ranks for acifluorfen at different well sites uni-freiburg.defishersci.be. Significant parameters influencing pesticide leaching towards groundwater include the thickness of soil horizons, runoff curve number, soil bulk density, and total pesticide application amount uni-freiburg.defishersci.be. Irrigation, soil permeability, and numerical dispersion can also impact leaching uni-freiburg.defishersci.be.

Sorption and Mobility in Soil-Water Interfacesnih.govnih.gov

Sorption, the process by which a chemical adheres to soil particles, significantly influences its mobility and availability in the environment. The soil organic carbon sorption coefficient (Koc) is a key indicator of a pesticide's mobility in soil nih.gov. Acifluorfen has been reported with a moderate soil Koc of 113 mL/g epa.gov. Another source provides a Koc range of 44 to 684 for acifluorfen, indicating mobility ranging from very high to low in soil nih.gov. The adsorption of acifluorfen, particularly in its anionic form at typical soil pH, is affected by soil type, pH, soil organic carbon content, and soil iron content nih.gov.

In soil-water systems, sorption influences the rate and amount of pesticide movement and degradation fishersci.be. Acidic herbicides like acifluorfen are expected to adsorb to some extent to suspended solids and sediment in water based on their Koc values nih.gov. Sorption is generally inversely related to water solubility, meaning compounds with lower solubility tend to sorb more strongly . The main constituents of the soil solid phase that influence sorption include clay minerals, organic matter, and oxides and hydroxides of aluminum and iron fishersci.be. Amendment of soils with organic matter can increase pesticide sorption fishersci.be.

Ecotoxicological Impact Assessment Methodologies

Evaluation of Degradation Product Ecotoxicity

Pesticides can transform in the environment into degradation products, which may retain or have different toxic properties compared to the parent compound. Acifluorfen itself is a known degradation product of other herbicides, such as lactofen (B128664) and carfentrazone-ethyl (B33137) epa.gov. The primary photodegradate of acifluorfen in solution is the decarboxy derivative nih.gov. Under anaerobic conditions, acifluorfen can degrade to aminoacifluorfen, which has been noted as persistent in soil nih.gov.

Evaluating the ecotoxicity of these degradation products is crucial for a comprehensive environmental risk assessment. Research findings indicate that the stability and toxicity of diphenyl ether herbicides, a class that includes acifluorfen, and their photodegradation products can vary significantly. While some studies might focus on the toxicity of the parent compound, the ecotoxicity of metabolites and degradation products, such as acute toxicity, genotoxicity, and estrogenicity, are also considered in evaluations.

Biomonitoring Applications for Environmental Contamination

Biomonitoring involves using living organisms as indicators to assess the health of an environment and the presence and effects of contaminants. This approach can provide valuable information on the bioavailability and ecological impact of chemicals like acifluorfen in soil, water, and other environmental compartments.

Biomonitoring programs can involve assessing changes in biological indicators, such as microbial activity in soil or the health and reproductive status of aquatic organisms. While general biomonitoring studies for environmental contaminants exist, specific applications for monitoring acifluorfen or ethyl acifluorfen contamination would involve analyzing relevant biological matrices for the presence of the compounds or their effects on indicator species. Biological methods can complement chemical analyses, particularly for understanding the complex interactions between pesticides and soil processes.

Environmental Risk Assessment Frameworks

Environmental risk assessment (ERA) provides a structured framework for evaluating the potential for harm to the environment from exposure to chemical substances. For pesticides like acifluorfen, ERA involves identifying potential hazards, assessing exposure levels, and characterizing the ecological risks.

Frameworks for environmental risk assessment, such as those based on methodologies from regulatory bodies like the US EPA, are used to evaluate the potential impact of pesticide use on non-target terrestrial and aquatic organisms. These assessments often utilize modeling to estimate environmental concentrations and predict potential risks. The process can involve screening-level assessments to identify potential concerns and more refined assessments using measured environmental concentrations or more complex models. The goal is to determine if the use of a pesticide in accordance with approved labeling poses unreasonable risks or adverse effects to the environment. Cumulative risk assessment frameworks are also being developed to consider the combined effects of exposure to multiple pesticides.

Environmental Fate Data

| Property | Value | Environmental Compartment | Source |

| Soil Half-life (Microbial) | 14 to 60 days | Soil | epa.gov |

| Soil Half-life (Aerobic) | 108-200 days | Soil | nih.gov |

| Soil Half-life (Anaerobic) | 10 to 16 days (more recent studies) | Soil | epa.gov |

| Soil Half-life (Anaerobic) | 30 days | Soil | nih.gov |

| Half-life on soil surface | Approximately 160-200 hours | Soil Surface | uni.lu |

| Half-life in sandy loam soil | 30 hours | Soil (Sandy Loam) | uni.lu |

| Half-life in silt loam soil | 60 hours | Soil (Silt Loam) | uni.lu |

| Photodegradation Half-life | 2.5 days (surface water) | Surface Water | epa.gov |

| Photolysis Half-life | 2 hours (water) | Water | nih.gov |

| Half-life (Photodegradation) | 160 hours (water, pH 4, 7, 9) | Water | uni.lu |

| Aerobic Biodegradation Half-life | 117 days | Water | nih.gov |

| Solubility (Acifluorfen acid) | 120 mg/L | Water | epa.gov |

| Solubility (Acifluorfen sodium salt) | 250,000 mg/L | Water | epa.gov |

| Solubility (Acifluorfen) | 250 g/L (20 °C) | Water | |

| Soil Koc (Acifluorfen) | 113 mL/g | Soil | epa.gov |

| Soil Koc (Acifluorfen) | 44 to 684 | Soil | nih.gov |

| Soil Koc (Carfentrazone-ethyl) | 750 mL/g | Soil | epa.gov |

| Soil Koc (Carfentrazone acid) | 20 mL/g | Soil | epa.gov |

Mechanistic Studies of Mammalian Response

Mechanistic studies in mammalian systems, particularly focusing on hepatic effects, have provided insights into how acifluorfen, the active metabolite of this compound, interacts at the molecular and cellular levels. Research has concentrated on identifying the pathways leading to observed toxicities, including liver injury and tumor development in rodents.

Investigation of Liver Injury Induction Pathways

Acifluorfen is known to inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PROTOX), a crucial component of the heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX (PPIX) within cells nih.govvrachi.nameontosight.ai. The accumulation of PPIX is significant because, in the presence of light, it can lead to the generation of reactive oxygen species, causing oxidative damage to cellular components ontosight.ai. This photooxidative destruction mechanism is well-established in plants as the basis for acifluorfen's herbicidal activity ontosight.ai. In mammalian systems, the accumulation of PPIX due to PROTOX inhibition is associated with porphyria, a group of disorders linked to increased risk of liver tumors in humans nih.govvrachi.name. Studies in rodents have shown that acifluorfen induces cytotoxicity and liver tumors, and porphyria-mediated cytotoxicity is considered a contributing factor to this process nih.govvrachi.name. While the precise mechanisms linking PPIX accumulation to liver tumor development in rodents are not fully elucidated, cytotoxicity and subsequent regenerative proliferation are thought to play a role nih.govvrachi.name.

Role of Nuclear Receptors (e.g., Constitutive Androstane Receptor, Peroxisome Proliferator-Activated Receptor Alpha) in Hepatic Effects

Nuclear receptors, particularly the Constitutive Androstane Receptor (CAR) and Peroxisome Proliferator-Activated Receptor Alpha (PPAR alpha), have been implicated in the hepatic effects observed with acifluorfen exposure. Acifluorfen has been reported to act as a PPAR alpha agonist nih.govvrachi.name. Activation of PPAR alpha is known to induce liver tumors in rodents through mechanisms involving altered lipid metabolism and cell proliferation nih.govvrachi.nameepa.gov.

Research also suggests the involvement of CAR in acifluorfen-induced liver effects. CAR is a nuclear receptor predominantly expressed in the liver that plays a key role in the regulation of genes involved in xenobiotic metabolism and is a known mediator of rodent liver carcinogenicity induced by certain compounds nih.gov. Studies utilizing CAR-knockout mice have demonstrated that acifluorfen treatment increased the expression of Cyp2b10, a known CAR target gene, in wild-type mice but not in mice lacking CAR, indicating CAR's involvement in the transcriptional response to acifluorfen nih.govontosight.ai. While the specific mechanisms by which acifluorfen activates CAR are still under investigation, the evidence suggests that both PPAR alpha agonism and CAR activation contribute to the observed hepatic effects and tumor development in rodents nih.govvrachi.name.

Metabolomics Approaches in Toxicity Pathway Elucidation

Metabolomics, the comprehensive study of small molecule metabolites within a biological system, has emerged as a valuable tool for elucidating the mechanisms of toxicity and identifying biomarkers of exposure and effect. By providing a snapshot of the metabolic state of cells or tissues, metabolomics can reveal pathways that are perturbed by exposure to toxicants like acifluorfen.

In the context of liver toxicity, metabolomics approaches using in vitro models such as HepG2 cells have been employed to identify metabolic changes associated with different mechanisms of liver injury, including peroxisome proliferation. Acifluorfen has been utilized as a reference substance in such studies to help establish metabolic signatures characteristic of peroxisome proliferators. These studies demonstrate the potential of metabolomics to reveal concentration-dependent metabolic alterations and patterns that correlate with specific toxicity mechanisms. By analyzing the changes in metabolite profiles, researchers can gain deeper insights into the biochemical pathways disrupted by acifluorfen, complementing traditional toxicological endpoints and aiding in the elucidation of adverse outcome pathways.

Advanced Research Methodologies and Analytical Approaches

Chromatographic and Spectroscopic Techniques for Metabolite Identification and Quantification

Chromatographic and spectroscopic methods are indispensable for the separation, identification, and quantification of Ethyl acifluorfen (B165780) and its transformation products or metabolites in complex samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique widely used for the analysis of Ethyl acifluorfen and its residues and metabolites in various matrices, including plant tissues and environmental samples. This method combines the separation capabilities of HPLC with the sensitive and selective detection of MS/MS, allowing for the identification and quantification of target compounds even at low concentrations.

Studies have utilized HPLC-MS/MS for the simultaneous determination of acifluorfen (the parent acid of this compound) and its metabolites or related compounds in matrices such as peanut and straw. researchgate.netnih.gov The technique has been applied to analyze the degradation of related diphenyl ether herbicides like lactofen (B128664) and its metabolites, including acifluorfen, in soil, demonstrating its utility in environmental fate studies. researchgate.net Sample preparation often involves extraction using solvents like acetonitrile, followed by cleanup steps before analysis by HPLC-MS/MS. researchgate.nethpst.cz The method parameters, including mobile phase composition, flow rate, and MS/MS detection conditions (e.g., positive or negative ion mode, voltage settings), are optimized for the specific analytes. researchgate.netnih.gov HPLC-MS/MS has also been employed to confirm the rapid metabolism of related herbicides in resistant weed populations, providing evidence for non-target-site resistance mechanisms. nih.gov

UV-Visible Spectroscopy for Photoreaction Studies

UV-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance. msu.eduphywe.com This technique is valuable for studying the photochemical behavior of compounds like acifluorfen, the active form related to this compound. UV-Vis absorption spectra of acifluorfen in aqueous solutions have been recorded to understand its light absorption characteristics. researchgate.netresearchgate.net Photodegradation studies often utilize UV-Vis spectroscopy in conjunction with light sources simulating sunlight to investigate the breakdown of the compound under irradiation. researchgate.net Changes in the UV-Vis spectrum over time can indicate the degradation of the parent compound and potentially the formation of photoproducts. Decarboxylation via α-cleavage has been identified as a main photoreaction pathway for acifluorfen. scispace.comresearchgate.net

Electrochemical Detection Methods

Electrochemical detection (ECD) coupled with HPLC is a selective and highly sensitive analytical technique that measures the electrical current resulting from oxidation or reduction reactions of analytes as they elute from the chromatographic column. antecscientific.com This method is particularly useful for detecting electrochemically active compounds, such as phenols and nitroaromatic compounds, which are structural features present in this compound and its related compounds. antecscientific.com

Electrochemical detection has been explored for the analysis of acifluorfen. A modified sensor platform anchoring FeS₂@Ag NL has been developed for the electrochemical detection of acifluorfen, demonstrating a linear relationship between current and concentration over a specific range and achieving a nanomolar detection limit. researchgate.net This highlights the potential of electrochemical methods for sensitive acifluorfen analysis, even in complex biological samples. researchgate.net

Molecular Biology and Genetic Techniques in Resistance Studies

Molecular biology and genetic techniques are essential for investigating the mechanisms by which organisms, particularly weeds, develop resistance to herbicides like this compound, which acts as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor.

Gene Sequencing and Mutational Analysis

Gene sequencing is a fundamental technique used to determine the precise sequence of nucleotides in a DNA molecule. In the context of herbicide resistance, sequencing of target genes, such as those encoding PPO (PPX) or acetolactate synthase (ALS), can identify mutations that confer resistance. nih.govmdpi.comcore.ac.ukbioone.org Resistance to PPO inhibitors like acifluorfen can be conferred by target-site mutations in the PPX gene. nih.govcore.ac.ukbioone.orgresearchgate.net

Studies have identified specific mutations in the PPX2 gene, such as the Arg-128-Gly mutation, associated with resistance to PPO inhibitors, including acifluorfen, in weeds like Amaranthus retroflexus. nih.govbioone.org Another well-documented mutation conferring resistance to PPO inhibitors is a deletion at position G210 in the PPX2 gene. core.ac.uk Gene sequencing allows for the identification of these specific amino acid substitutions or deletions that can alter the herbicide's binding site on the enzyme. core.ac.uknih.gov In addition to target-site resistance, gene sequencing can also contribute to understanding non-target-site resistance mechanisms by identifying alterations or overexpression in genes encoding enzymes involved in herbicide metabolism, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. mdpi.comnih.govresearchgate.netresearchgate.net

In Vitro Enzyme Activity Assays

In vitro enzyme activity assays are biochemical tests performed outside a living organism, typically in a test tube or microplate, to measure the activity of a specific enzyme. These assays are crucial for confirming whether identified genetic mutations or other factors result in altered enzyme sensitivity to a herbicide. mdpi.combioone.orgfrontiersin.org

For herbicides that inhibit enzymes like PPO or ALS, in vitro enzyme activity assays involve extracting the enzyme from plant tissues (both susceptible and resistant individuals) and measuring its activity in the presence of varying concentrations of the herbicide. mdpi.combioone.orgfrontiersin.org Reduced inhibition of enzyme activity by the herbicide in extracts from resistant plants, compared to susceptible plants, provides strong evidence for target-site resistance. bioone.orgfrontiersin.orgnih.gov These assays can quantify the level of resistance by determining the concentration of herbicide required to inhibit enzyme activity by a certain percentage (e.g., I₅₀ value). mdpi.combioone.org Studies have used in vitro ALS enzyme activity assays to support resistance findings based on gene sequencing, showing that ALS extracted from resistant plants is less sensitive to ALS-inhibiting herbicides. nih.govmdpi.combioone.org Similarly, in vitro PPO activity assays have been used to demonstrate that overexpression of PPO can lead to reduced sensitivity to acifluorfen. nih.gov

Genomic and Proteomic Approaches

Genomic and proteomic approaches are instrumental in understanding the molecular basis of herbicide resistance, including resistance to PPO inhibitors like this compound. Genomic studies can identify specific gene mutations or alterations in gene expression that confer resistance. For instance, resistance to PPO inhibitors in Amaranthus species has been linked to mutations in the PPX2 gene, which encodes a mitochondrial PPO enzyme pioneer.comuark.edunih.gov. A notable example is the deletion of a glycine (B1666218) codon (ΔG210) in PPX2L, which has been associated with resistance in Amaranthus tuberculatus pioneer.comuark.edunih.govresearchgate.net. Other mutations, such as Arg-128-Gly and G399A substitutions in PPX2, have also been found to confer resistance to PPO inhibitors uark.educambridge.orgmdpi.com.